molecular formula C22H18Cl2N4O2 B2639280 2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946200-64-2

2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2639280
CAS No.: 946200-64-2
M. Wt: 441.31
InChI Key: YFCRBMSSKGDXLN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylbenzoyl piperazine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve halogenation reactions.

    Attachment of the methylbenzoyl piperazine moiety: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Use of catalysts: To speed up the reactions and improve efficiency.

    Controlled temperature and pressure: To maintain the stability of the compound and prevent decomposition.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to oxidizing agents.

    Reduction: Involving reducing agents to alter the oxidation state of the compound.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-3-2-4-15(11-14)21(29)27-7-9-28(10-8-27)22-19(13-25)26-20(30-22)17-6-5-16(23)12-18(17)24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCRBMSSKGDXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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